molecular formula C9H5BrClN B567290 4-Bromo-5-chloroisoquinoline CAS No. 1256787-17-3

4-Bromo-5-chloroisoquinoline

Cat. No. B567290
CAS RN: 1256787-17-3
M. Wt: 242.5
InChI Key: UXXDWKJBKXMGSQ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloroisoquinoline is a compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H . The InChI key is UXXDWKJBKXMGSQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the compound’s synthesis involves a reagent-based cyclisation of 2-alkynyl benzyl azides .


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature .

Scientific Research Applications

Reaction Mechanisms and Synthesis

4-Bromo-5-chloroisoquinoline is involved in diverse reaction mechanisms, highlighting its versatility in organic synthesis. For example, it participates in reactions involving amide ion in ammonia, showing a remarkable competition between SRN1 substitution and σ complex formation. This underscores its utility in synthesizing complex organic molecules through selective reactions (Zoltewicz & Oestreich, 1991). Moreover, the compound's reactions with potassium amide in liquid ammonia and with piperidine have been studied, revealing diverse outcomes based on the halogen present, which is significant for the synthesis of novel organic compounds (Sanders, Dijk, & Hertog, 2010).

Antimalarial and Antitumor Applications

Halogenated 4-quinolones, synthesized using this compound, have been evaluated for their antiplasmodial activity, revealing moderate activities against strains of Plasmodium falciparum. This highlights the potential of this compound derivatives in developing new antimalarial agents (Vandekerckhove et al., 2014). Furthermore, derivatives of this compound have been synthesized for the development of antitumor agents as topoisomerase I inhibitors, showcasing its role in cancer research (Cho et al., 2007).

Prodrug Systems

The compound has also been explored in the design of prodrug systems. For instance, a study demonstrated the reductively triggered release of the PARP inhibitor 5-bromoisoquinolinone from a 2-nitroimidazol-5-ylmethyl unit, indicating the potential of this compound in targeted drug delivery to hypoxic tissues, which is crucial for cancer therapy (Parveen et al., 1999).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

4-bromo-5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDWKJBKXMGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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